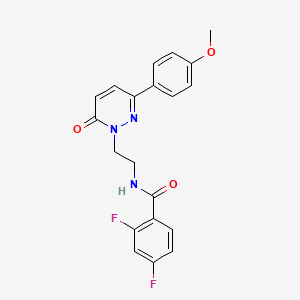![molecular formula C19H24N4O3 B2749745 3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380140-66-7](/img/structure/B2749745.png)
3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one, also known as MPQ, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. MPQ belongs to the quinazoline class of compounds and has been shown to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase, which is necessary for cell proliferation. It has also been shown to induce apoptosis, which is programmed cell death. This compound has been shown to inhibit the activity of various transcription factors that are necessary for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are harmful molecules that can damage cells. This compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research studies. This compound has been shown to exhibit low toxicity, which makes it a promising candidate for therapeutic applications. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. This compound has also been shown to exhibit poor stability, which can limit its shelf life.
Future Directions
There are several future directions for the research on 3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one. One direction is to study its potential therapeutic applications in vivo. Animal studies can provide valuable information on the safety and efficacy of this compound. Another direction is to study the mechanism of action of this compound in more detail. Understanding the exact pathways through which this compound acts can provide valuable insights into its therapeutic potential. Additionally, the development of more stable and soluble forms of this compound can improve its potential for therapeutic applications. Finally, the combination of this compound with other drugs or therapies can be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one involves the reaction of 4-(4-bromobenzyl)morpholine, 4-piperidin-1-ylbutan-1-one, and 2-aminobenzamide in the presence of a base. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at high temperature. The resulting product is purified through column chromatography to obtain pure this compound.
Scientific Research Applications
3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied in various cancer cell lines and has been shown to inhibit cell proliferation and induce cell death. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. This compound has been studied in animal models of cancer and has shown promising results.
Properties
IUPAC Name |
3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c24-18-16-3-1-2-4-17(16)20-14-23(18)13-15-5-7-21(8-6-15)19(25)22-9-11-26-12-10-22/h1-4,14-15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBLXPFWZVTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2749662.png)
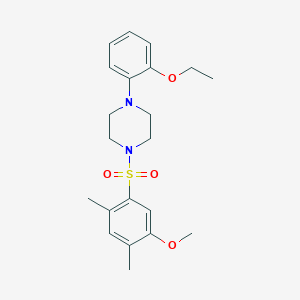
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2749665.png)
![(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2749669.png)
![9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2749670.png)
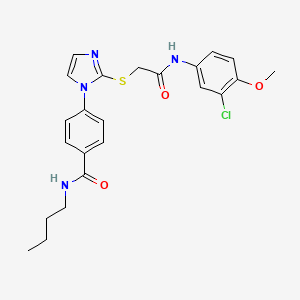
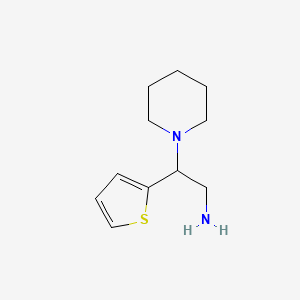
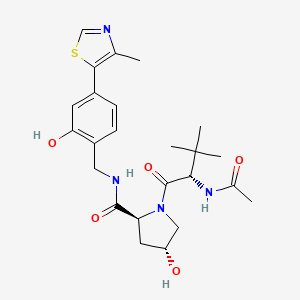

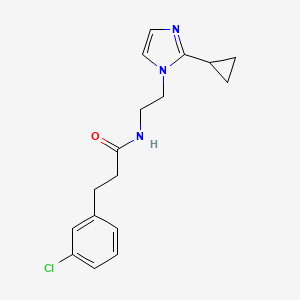
![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2749676.png)

![Tetrahydrofuran-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2749683.png)
